molecular formula C23H20FN3O2S2 B2795794 2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)-N-methylacetamide CAS No. 1794883-97-8

2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)-N-methylacetamide

Cat. No. B2795794
M. Wt: 453.55
InChI Key: CATWQKYRAJZJER-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a thieno[3,2-d]pyrimidin-2-yl sulfanyl group, a 4-fluorophenyl group, and a N-methylacetamide group. The presence of these groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thieno[3,2-d]pyrimidin-2-yl group suggests that the compound might have aromatic properties, which could affect its reactivity and stability .

Scientific Research Applications

Antitumor Activity

  • Thieno[3,2-d]pyrimidine derivatives, closely related to the queried compound, have shown significant antitumor activity. Specifically, they displayed potent anticancer effects comparable to doxorubicin on various human cancer cell lines including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma (Hafez & El-Gazzar, 2017).

Dual Inhibitory Activity on Enzymes

  • Certain thieno[2,3-d]pyrimidine analogues have been synthesized as potential dual inhibitors of thymidylate synthase and dihydrofolate reductase. These compounds showed moderate to high potency against human thymidylate synthase, suggesting their potential in therapeutic applications (Gangjee et al., 2008).

Antibacterial Activity

  • Novel selenium-containing sulfa drugs based on thieno[3,2-d]pyrimidine derivatives have demonstrated strong antibacterial effects against various organisms. This highlights the compound's potential in developing new antibacterial agents (Abdel‐Hafez, 2010).

Antiviral Potential Against COVID-19

  • A study on 2- [(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluoro-phenyl)acetamide, which shares a similar structural framework, indicated its potential antiviral properties against SARS-CoV-2. This insight is significant in the context of developing treatments for COVID-19 (Mary et al., 2020).

Application in Molecular Structure Analysis

  • Detailed molecular structure and bonding analyses of thieno[3,2-d]pyrimidines have been conducted, providing insights into their electronic spectra and biological activity profiles (Zadorozhny et al., 2010).

Fluorescence Binding Studies

  • Investigations into the interactions of certain thieno[3,2-d]pyrimidine derivatives with bovine serum albumin through fluorescence and UV–vis spectral studies have been conducted. This research aids in understanding the biological interactions of these compounds (Meng et al., 2012).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Without specific information, it’s difficult to provide a detailed safety analysis .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

2-[3-(2,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-fluorophenyl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O2S2/c1-14-4-9-19(15(2)12-14)27-22(29)21-18(10-11-30-21)25-23(27)31-13-20(28)26(3)17-7-5-16(24)6-8-17/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CATWQKYRAJZJER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)N(C)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)-N-methylacetamide

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